Perfluoro-1-butene

Heat transfer fluid Phase-change application Process engineering

Perfluoro-1-butene (IUPAC: 1,1,2,3,3,4,4,4-octafluorobut-1-ene) is a fully fluorinated, unsaturated four-carbon olefin with the molecular formula C₄F₈ and a molecular weight of 200.03 g/mol. It is explicitly classified as a per- and polyfluoroalkyl substance (PFAS) under the U.S.

Molecular Formula C4F8
Molecular Weight 200.03 g/mol
CAS No. 357-26-6
Cat. No. B1605078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-1-butene
CAS357-26-6
Molecular FormulaC4F8
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC(=C(F)F)(C(C(F)(F)F)(F)F)F
InChIInChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12
InChIKeyZVJOQYFQSQJDDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro-1-butene (CAS 357-26-6): Essential Physicochemical and Regulatory Baseline for Industrial Procurement


Perfluoro-1-butene (IUPAC: 1,1,2,3,3,4,4,4-octafluorobut-1-ene) is a fully fluorinated, unsaturated four-carbon olefin with the molecular formula C₄F₈ and a molecular weight of 200.03 g/mol [1]. It is explicitly classified as a per- and polyfluoroalkyl substance (PFAS) under the U.S. EPA TSCA 8(a)(7) PFAS Chemicals listing and appears on multiple EPA regulatory inventories, including the Global Warming Potentials list [2]. The compound is supplied as a colorless, non‑flammable gas with a typical purity of 90 % (balance primarily the C₅ analog perfluoropentene‑2), and it is stored in pressurized cylinders .

Why Perfluoro-1-butene Cannot Be Interchanged With Its Structural Isomers or Saturated Analogs Without Compromising Process Specifications


The perfluorobutene isomer group (C₄F₈) comprises at least three distinct chemical species—perfluoro‑1‑butene, perfluoro‑2‑butene, and perfluoro‑isobutylene—that differ in double‑bond position or branching, while perfluorobutane (C₄F₁₀) represents the saturated counterpart. These structural variations produce measurable differences in boiling point, vapor pressure, density, and chemical reactivity, which directly affect phase‑change applications, polymer synthesis, and handling logistics [1][2]. Substituting one member for another without compensating for these differences can alter reaction kinetics, reduce copolymer incorporation efficiency, or require re‑qualification of pressure vessels and thermal management systems. The quantitative evidence presented in Section 3 demonstrates that perfluoro‑1‑butene occupies a specific thermodynamic and reactivity niche that generic “perfluorobutene” procurement does not guarantee [3].

Quantitative Differentiation of Perfluoro-1-butene Against Competing Analogs: A Procurement-Focused Evidence Grid


Normal Boiling Point Shift of +4.2 °C Relative to Perfluoro-2-butene Directly Impinges on Process Temperature Windows and Cylinder Handling Logistics

The normal boiling point of perfluoro-1-butene is 278.0 K (≈ 5.0 °C) as compiled by the NIST Thermodynamics Research Center based on the experimental data of Weast and Grasselli (1989) [1]. Under the same authoritative source, the structural isomer perfluoro‑2‑butene (CAS 360‑89‑4) exhibits a normal boiling point of 274.3 K (≈ 1.1 °C), as reported by PCR Inc. (1990) [2]. The resulting boiling‑point elevation of approximately 4 °C for the terminal alkene isomer has direct consequences for low‑temperature heat‑transfer loops, condensation/re‑evaporation cycling, and the selection of pressure vessels that can safely accommodate the vapor pressure at ambient temperatures.

Heat transfer fluid Phase-change application Process engineering

Liquid Density Advantage of Perfluoro-1-butene Over Perfluoro-2-butene Under Standard Storage Conditions

The experimentally determined density of perfluoro‑1‑butene is 1.540 g mL⁻¹, as listed on the commercial technical datasheet for Perfluorobutene‑1 (90 % purity, balance perfluoropentene‑2) . In comparison, the supplier‑certified density of perfluoro‑2‑butene (97 % purity, mixture of cis/trans isomers) is 1.5297 g cm⁻³ at 25 °C . This density differential of approximately 0.01 g mL⁻¹, while modest in absolute terms, is reproducible and relevant for processes that rely on precise mass‑balance calculations, such as gravimetric dispensing or density‑gradient purification.

Fluorinated solvent Density-driven separation Chemical logistics

Isomerization Reactivity: Perfluoro-1-butene Serves as a Direct Precursor for On-Demand Generation of Perfluoro-2-butene Under Catalytic Conditions

Perfluoro‑2‑butene can be synthesized from perfluoro‑1‑butene via gas‑phase catalytic isomerization over aluminum oxide or nickel oxide at elevated temperatures (150–400 °C) . This transformation has been mechanistically characterized as proceeding through a carbene intermediate, as demonstrated in the studies of German et al. on perfluorobutene isomerization [1]. In contrast, the reverse isomerization (2‑butene → 1‑butene) is not thermodynamically favorable under comparable conditions, giving the terminal olefin a unique position as a flexible monomer platform: a single cylinder of perfluoro‑1‑butene can supply either isomer through straightforward post‑purchase processing.

Organofluorine synthesis Catalytic isomerization Monomer feedstock flexibility

Enthalpy of Vaporization Advantage of Perfluoro-1-butene Over Perfluoro-2-butene for Low-Temperature Thermal Management

The experimentally derived enthalpy of vaporization (ΔvapH) for perfluoro‑1‑butene is 28.9 kJ mol⁻¹ at 264 K, as compiled by Stephenson and Malanowski (1987) and cross‑referenced in the NIST Chemistry WebBook [1]. For perfluoro‑2‑butene, the ACD/Labs predicted ΔvapH is 24.6 ± 3.0 kJ mol⁻¹ . Although the latter value is computed rather than experimental, the ~4.3 kJ mol⁻¹ difference (≈ 17 % higher for the 1‑butene isomer) is consistent with the higher boiling point and suggests a tangible advantage in heat‑removal capacity per mole of fluid vaporized, which is a critical parameter for two‑phase cooling loop design.

Refrigeration cycle Two-phase cooling Thermodynamic working fluid

Differentiated Copolymerization Behavior with Non‑Fluorinated Comonomers Distinguishes Perfluoro-1-butene from Perfluoro-2-butene

Adams and Bovey (1952) systematically studied the free‑radical copolymerization of a series of perfluoro‑olefins — including perfluoropropene, perfluorobutene‑1, perfluorobutene‑2, perfluoroisobutene, perfluoropentene‑1, and perfluorononene‑1 — with ethylene, vinyl chloride, vinyl acetate, and vinyl alkyl ethers [1]. They reported that higher members of the series copolymerize less readily than lower members, but importantly, the positional isomer perfluorobutene‑1 exhibited a distinct incorporation behavior relative to perfluorobutene‑2 under identical reaction conditions. Copolymers containing up to 50 mol % of the perfluoro‑olefin could be obtained. The products ranged from viscous oils to tough, film‑forming solids depending on the perfluoro‑olefin identity, demonstrating that the double‑bond position is not a trivial variable in copolymer architecture design.

Fluoropolymer synthesis Copolymer composition Monomer reactivity ratio

Commercially Supplied Purity Profile of Perfluoro-1-butene Versus Perfluoro-2-butene: Implications for Regulatory and Analytical Workflows

The typical commercial purity of perfluoro‑1‑butene is 90 %, with approximately 10 % perfluoropentene‑2 as the principal co‑component, as per abcr GmbH technical datasheet AB200468 . In contrast, perfluoro‑2‑butene is offered at 97 % purity by suppliers such as Apollo Scientific, with the major impurity being cis/trans‑2H‑heptafluoro‑2‑butene . The difference in purity and impurity profile is critical for applications where a defined C₄F₈ isomer is required. The higher purity of perfluoro‑2‑butene may seem advantageous, but the presence of the partially hydrogenated impurity (2H‑heptafluoro‑2‑butene) introduces a reactive C–H bond that is absent in the fully fluorinated perfluoro‑1‑butene supply, making the latter preferable for processes that are intolerant of protic or oxidizable contaminants.

Analytical reference standard PFAS research Procurement specification

Procurement-Driven Application Scenarios Where Perfluoro-1-butene Delivers Quantifiable Advantage Over Isomeric or Saturated Alternatives


Low-Pressure Two-Phase Cooling Loops Requiring Liquid Hold at Mild Refrigeration Temperatures

Because perfluoro‑1‑butene remains liquid at 5 °C under ambient pressure, it can function as a working fluid in moderate‑temperature two‑phase cooling loops without requiring the sub‑ambient chilling or increased pressurization that perfluoro‑2‑butene (boiling point ≈ 1 °C) would need [1]. Combined with its experimentally measured ΔvapH of 28.9 kJ mol⁻¹ — approximately 17 % higher than the predicted value for the 2‑butene isomer — perfluoro‑1‑butene can transfer more heat per molar unit, making it a more energy‑efficient choice for evaporator‑condenser cycles operating in the 0–10 °C window [2].

Synthesis of Fluorinated Copolymers Where Terminal Olefin Reactivity Governs Incorporation and Film Morphology

The Adams and Bovey copolymerization study demonstrated that perfluorobutene‑1, with its terminal double bond, incorporates differently into growing polymer chains than the internal olefin perfluorobutene‑2, leading to measurable differences in copolymer composition limits (up to >50 mol %) and product physical form (viscous oils vs. tough films) [3]. Researchers designing perfluoro‑olefin‑modified polyethylene, poly(vinyl chloride), or poly(vinyl acetate) should therefore specify the 1‑butene isomer to achieve the targeted monomer sequence and mechanical properties.

Isomerization-Mediated Dual‑Monomer Platform for Organofluorine Synthesis Laboratories

Laboratories that require both perfluoro‑1‑butene and perfluoro‑2‑butene for parallel reaction screening can procure only the terminal isomer and generate the internal isomer on‑demand through catalytic isomerization over Al₂O₃ or NiO at 150–400 °C [4]. This strategy reduces the number of individual compressed‑gas cylinders that must be inventoried and maintained, directly lowering procurement overhead and storage footprint without sacrificing synthetic flexibility.

PFAS Analytical Reference Standards Requiring a Fully Fluorinated, Defined Olefin with No C–H Containing Impurities

The commercial supply of perfluoro‑1‑butene carries perfluoropentene‑2 as the principal co‑component — both fully fluorinated species — whereas commercial perfluoro‑2‑butene contains the partially hydrogenated impurity 2H‑heptafluoro‑2‑butene . For mass spectrometry‑based PFAS quantification or environmental fate studies, the absence of C–H bonds in the entire sample matrix of perfluoro‑1‑butene eliminates a potential interferent signal and more closely mimics the perfluoroalkyl substance profile of regulatory interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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